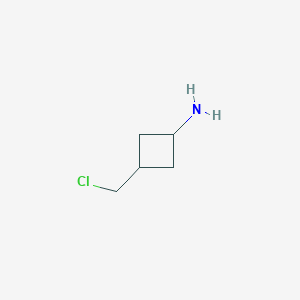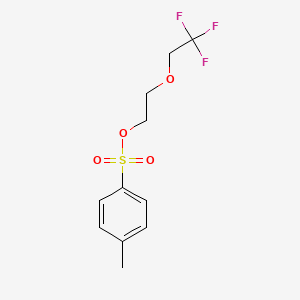![molecular formula C13H22O2 B13562448 2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one](/img/structure/B13562448.png)
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-{7-oxaspiro[45]decan-10-yl}propan-1-one is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of 2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one typically involves a tandem Prins/pinacol reaction. This method utilizes a Lewis acid catalyst to facilitate the formation of the spirocyclic structure from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction conditions are optimized to achieve high yields and excellent selectivity. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the methyl and oxaspiro positions, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one can be compared with other spirocyclic compounds such as:
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1-oxaspiro(4,5)decan-2-one
- 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol acetate
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific methyl and oxaspiro substitutions, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H22O2 |
|---|---|
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
2-methyl-1-(7-oxaspiro[4.5]decan-10-yl)propan-1-one |
InChI |
InChI=1S/C13H22O2/c1-10(2)12(14)11-5-8-15-9-13(11)6-3-4-7-13/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
BNMMHBBXTBKHIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1CCOCC12CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


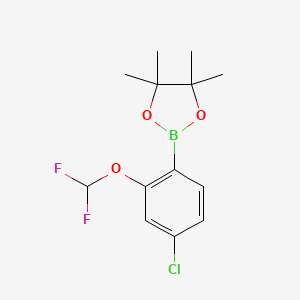
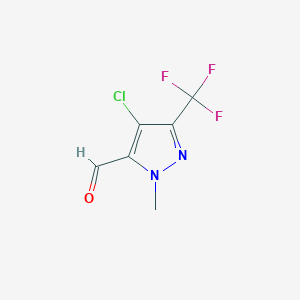
![3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B13562374.png)
![rac-(3R,7aR)-7a-(4-fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13562379.png)

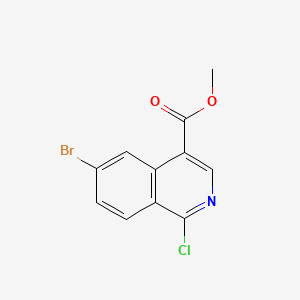
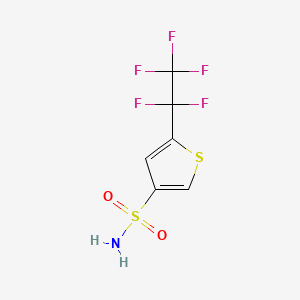

![3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B13562419.png)
![1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)

